Synthesis and Characterization of Citronellyl Isobutyrate: A Technical Guide

Synthesis and Characterization of Citronellyl Isobutyrate: A Technical Guide

An In-depth Whitepaper for Researchers and Drug Development Professionals

Abstract

Citronellyl isobutyrate, a monoterpene ester, is a valuable compound in the fragrance and flavor industries, prized for its characteristic sweet, fruity, and rosy aroma. Beyond its sensory applications, citronellyl esters are being explored for their potential pharmacological activities. This technical guide provides a comprehensive overview of the synthesis and characterization of Citronellyl isobutyrate, offering detailed experimental protocols and in-depth analysis of its physicochemical and spectroscopic properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in fine chemical synthesis and drug development.

Introduction

Citronellyl isobutyrate (3,7-dimethyloct-6-enyl 2-methylpropanoate) is the ester formed from the reaction of citronellol (B86348) and isobutyric acid. Its pleasant fragrance profile makes it a common ingredient in perfumes, cosmetics, and food flavorings.[1] The synthesis of such esters is a fundamental process in organic chemistry, and various methods have been developed to achieve high yields and purity. The characterization of the final product is crucial to ensure its identity and quality, employing a range of analytical techniques. This guide will detail two primary synthesis methods and the subsequent characterization protocols.

Physicochemical Properties

A summary of the key physicochemical properties of Citronellyl isobutyrate is presented in Table 1. This data is essential for its handling, formulation, and quality control.

Table 1: Physicochemical Properties of Citronellyl Isobutyrate

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₂₆O₂ | [2] |

| Molecular Weight | 226.36 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Odor | Sweet, fruity, rosy | [3] |

| Boiling Point | 248 - 250 °C | [2] |

| Density | 0.870 - 0.880 g/cm³ at 25 °C | [2] |

| Refractive Index | 1.440 - 1.448 at 20 °C | [2] |

| Solubility | Insoluble in water; soluble in alcohol and oils | [3] |

| CAS Number | 97-89-2 | [2] |

Synthesis of Citronellyl Isobutyrate

Two primary methods for the synthesis of Citronellyl isobutyrate are detailed below: Azeotropic Esterification (Fischer Esterification) and Base-Catalyzed Esterification.

Method 1: Azeotropic Esterification (Fischer Esterification)

This classic method involves the reaction of citronellol with isobutyric acid in the presence of an acid catalyst, with the continuous removal of water to drive the equilibrium towards the product.

-

Apparatus Setup: A round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser.[4]

-

Reactants: To the flask, add citronellol (1 molar equivalent), isobutyric acid (1.2 molar equivalents), a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid), and an appropriate solvent that forms an azeotrope with water (e.g., toluene (B28343) or hexane).[5][6]

-

Reaction: The reaction mixture is heated to reflux. The water produced during the esterification is removed as an azeotrope with the solvent and collected in the Dean-Stark trap.[7]

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is washed sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure Citronellyl isobutyrate.[8]

Method 2: Base-Catalyzed Esterification

This method utilizes a base catalyst for the esterification reaction.

-

Reactants: Into an agitated mixture of 2,2,4,4-tetramethyl-1,3-cyclobutanedione (a source of isobutyrate) and benzene (B151609), a solution of solid sodium methylate in citronellol is added over a period of 30 minutes at 40 °C.[9]

-

Reaction: The mixture is agitated for an additional 30 minutes at 40 °C, followed by the addition of more solid sodium methylate and further agitation for 30 minutes at 35 °C.[9]

-

Work-up: The reaction mixture is acidified to phenolphthalein (B1677637) with acetic acid, and water is added. The oil layer is separated and washed twice with water.

-

Purification: The benzene is removed under slightly reduced pressure. The residual liquid is then vacuum distilled to yield the pure Citronellyl isobutyrate.[9]

Characterization of Citronellyl Isobutyrate

The synthesized Citronellyl isobutyrate is characterized using various spectroscopic methods to confirm its structure and purity.

Spectroscopic Data

Table 2: Spectroscopic Data for Citronellyl Isobutyrate

| Technique | Key Data Points | Reference(s) |

| ¹H NMR | Spectra available on SpectraBase. Expected signals include those for the vinyl, allylic, alkyl, and ester functional groups. | [2] |

| ¹³C NMR | Spectra available on SpectraBase. | [2] |

| FTIR | Spectra available on SpectraBase. Expected characteristic peaks include a strong C=O stretch for the ester and C-O stretches. | [2][10] |

| Mass Spec (GC-MS) | m/z fragments: 41, 43, 69, 81, 95. | [2][11] |

Experimental Protocols for Characterization

-

Gas Chromatography-Mass Spectrometry (GC-MS): A diluted sample of the purified product in a suitable solvent (e.g., dichloromethane) is injected into a GC-MS system. The retention time and the fragmentation pattern of the mass spectrum are compared with known standards or library data.[2]

-

Fourier-Transform Infrared Spectroscopy (FTIR): A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) and analyzed. Alternatively, an ATR-FTIR can be used. The resulting spectrum is analyzed for characteristic functional group absorptions.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the purified product is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed by ¹H and ¹³C NMR spectroscopy. The chemical shifts, coupling constants, and integration of the signals are used to elucidate the molecular structure.[2]

Visualizations

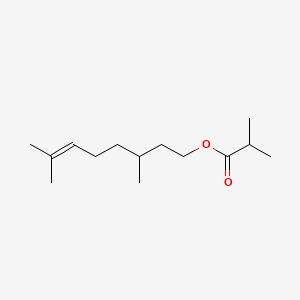

Synthesis Pathway: Azeotropic Esterification

Caption: Azeotropic esterification of Citronellyl isobutyrate.

Experimental Workflow for Characterization

Caption: Characterization workflow for Citronellyl isobutyrate.

Conclusion

This technical guide has provided detailed methodologies for the synthesis and characterization of Citronellyl isobutyrate. Both azeotropic and base-catalyzed esterification methods offer viable routes to this valuable fragrance and flavor compound. The comprehensive characterization data and protocols outlined herein are essential for ensuring the identity, purity, and quality of the synthesized product. This information serves as a practical resource for chemists and researchers in the fields of organic synthesis, analytical chemistry, and product development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Citronellyl isobutyrate | C14H26O2 | CID 60985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. citronellyl isobutyrate [flavscents.com]

- 4. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. Sciencemadness Discussion Board - Azeotropic esterifications - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Dean-Stark apparatus | Resource | RSC Education [edu.rsc.org]

- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 9. US3057914A - Process for the preparation of isobutyrate esters - Google Patents [patents.google.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Citronellyl isobutyrate [webbook.nist.gov]